molecular formula C8H14N4O2 B12987488 tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate

tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B12987488
M. Wt: 198.22 g/mol
InChI Key: QJLLEUFAABZGGM-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two amino groups at positions 3 and 5, a tert-butyl group at position 1, and a carboxylate group at position 4 on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include various substituted pyrazoles.

Mechanism of Action

The exact mechanism of action for tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The amino groups and carboxylate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both amino groups and a carboxylate group makes tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate unique in its reactivity and potential applications.
  • Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)4-5(9)11-12-6(4)10/h1-3H3,(H5,9,10,11,12)

InChI Key

QJLLEUFAABZGGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1N)N

Origin of Product

United States

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